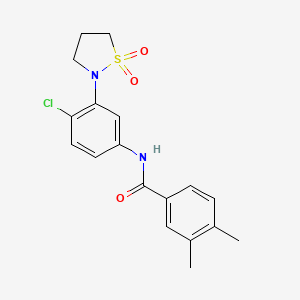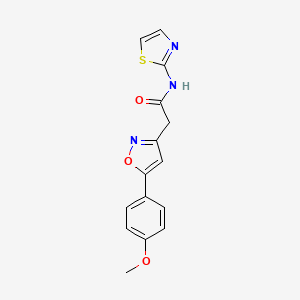![molecular formula C14H19N3O2 B2929165 [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1553066-19-5](/img/structure/B2929165.png)
[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
1,2,4-Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles . The presence of the methoxyethyl and phenylethyl substituents would likely influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl and phenylethyl substituents would likely make the compound more hydrophobic .科学的研究の応用
Methanol Reforming-Cu-based Catalysts
Methanol reforming processes, such as methanol decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are vital for hydrogen production. The review discusses Cu-based catalysts used in these reactions, focusing on their kinetic, compositional, and morphological characteristics. It also explores the surface reaction mechanism and various intermediate species involved, highlighting the complexity of methanol reforming reactions in the presence of reactants like oxygen and steam (Siek-Ting Yong et al., 2013).
Methanolysis for Fatty Acid Methyl Esters
The development of rapid procedures for methanolysis of fats and oils to produce fatty acid methyl esters (FAMEs) for gas-liquid chromatography is reviewed. The study presents a rapid and reliable method that provides excellent quantitative results, emphasizing the significance of brief refluxing and the removal of methoxide to achieve good quantitative outcomes (C. Bannon et al., 1982).
Methanol Crossover in Direct Methanol Fuel Cells
This work reviews the influence of methanol crossover in direct methanol fuel cells (DMFCs), a major limitation for their efficiency. It covers the impact of methanol crossover on the performance of DMFCs and efforts towards developing more impermeable polymer electrolytes (A. Heinzel & V. M. Barragán, 1999).
Hydrogen Production from Methanol
This comprehensive review discusses hydrogen production from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and decomposition. It highlights recent research efforts in catalyst development and reactor technology, emphasizing the role of copper-based and other metal catalysts in enhancing activity and performance (G. García et al., 2021).
Methanol as a Resource for Methanotrophs
Methanotrophs, bacteria that use methane as their sole carbon source, have potential biotechnological applications. This review explores the utilization of methane for producing single-cell protein, biopolymers, soluble metabolites (including methanol), lipids, and other valuable products. It also discusses the genetic engineering of methanotrophs to produce novel compounds (P. Strong et al., 2015).
将来の方向性
特性
IUPAC Name |
[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-10-9-17-13(15-16-14(17)11-18)8-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAEJSEMIDWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1CO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
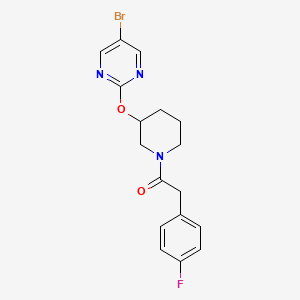
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)

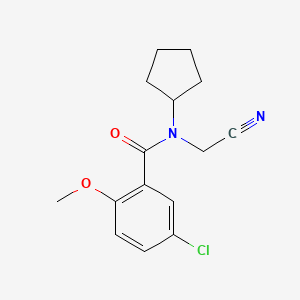
![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2929097.png)
![2,5-Dihexylthieno[3,2-b]thiophene](/img/structure/B2929098.png)
![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide](/img/structure/B2929099.png)
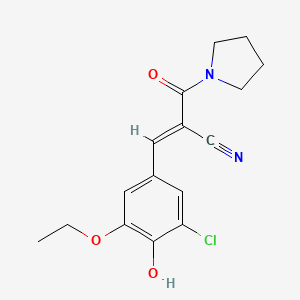
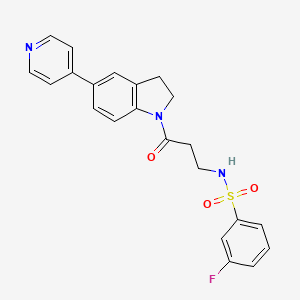
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)
